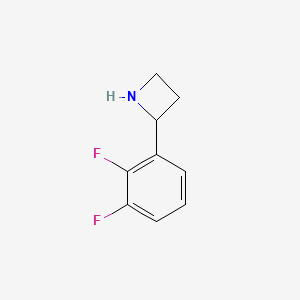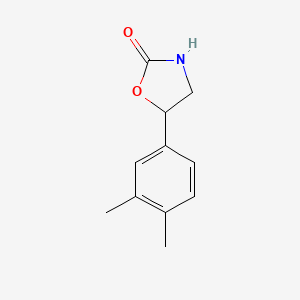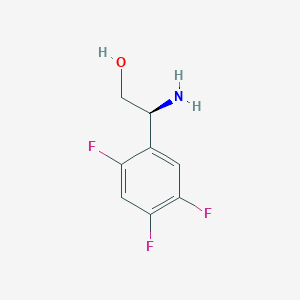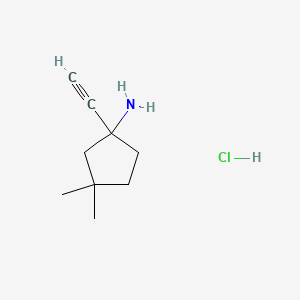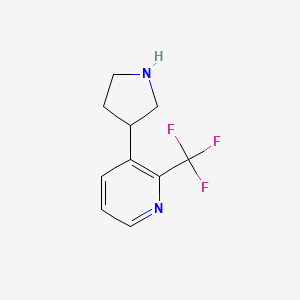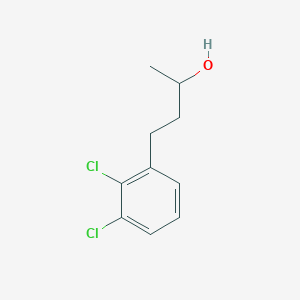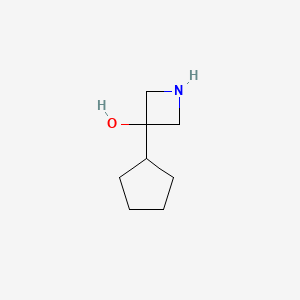
3-Cyclopentylazetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentylazetidin-3-ol is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound features a cyclopentyl group attached to the azetidine ring, making it a unique and interesting molecule in organic chemistry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the cyclization of amino alcohols under acidic conditions. The starting material can be a linear precursor with appropriate functional groups that, upon cyclization, forms the azetidine ring.
Transition Metal-Catalyzed Methods: Another approach uses transition metal catalysts to facilitate the formation of the azetidine ring from suitable precursors. These methods often provide higher yields and better selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions, often using continuous flow reactors to ensure consistent quality and efficiency. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as oxazetidines.
Reduction: Reduction reactions can convert the azetidine ring into other functional groups, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) oxide, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides and amines are often used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Oxazetidines, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Alkylated azetidines and amides.
科学研究应用
3-Cyclopentylazetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: Its derivatives are used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 3-Cyclopentylazetidin-3-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system or disease being studied.
相似化合物的比较
Azetidine
Oxetane
Cyclopentanol
Cyclopentylamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
3-cyclopentylazetidin-3-ol |
InChI |
InChI=1S/C8H15NO/c10-8(5-9-6-8)7-3-1-2-4-7/h7,9-10H,1-6H2 |
InChI 键 |
LTNFTYHWETWZNW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2(CNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



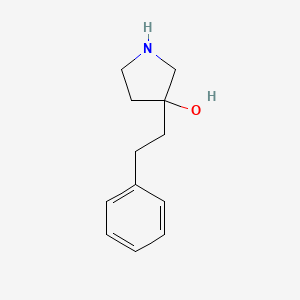
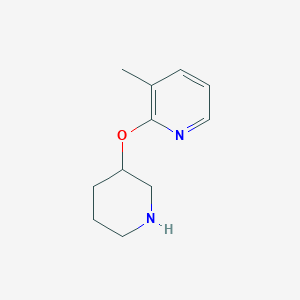
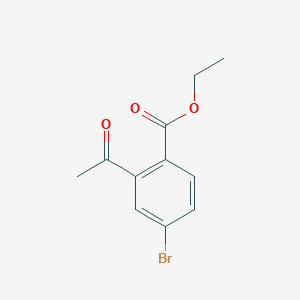
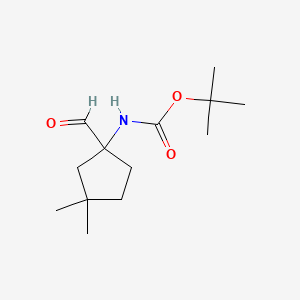
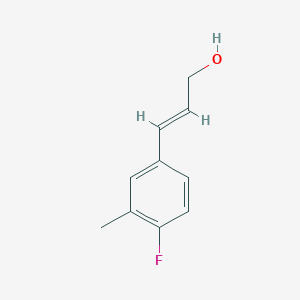
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
